Product packaging for 1-Chloro-2,3,3-trimethylbutane(Cat. No.:CAS No. 54677-13-3)

1-Chloro-2,3,3-trimethylbutane

Cat. No.: B2503709
CAS No.: 54677-13-3
M. Wt: 134.65
InChI Key: ZUIGQNGRMZCADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-2,3,3-trimethylbutane, with the molecular formula C7H15Cl and a molecular weight of 134.65 g/mol, is a halogenated organic compound classified as an alkyl chloride . Its structure features a chloro-terminated carbon chain with three methyl groups, creating a sterically hindered, branched hydrocarbon backbone. The compound is identified by CAS Registry Numbers 54677-13-3 and 16726-89-9 for its (2R)-enantiomer, indicating a defined chiral center at the second carbon atom in its stereospecific form . As a versatile alkyl halide building block, this compound is primarily used in chemical synthesis and research applications. It serves as a key electrophilic reagent in nucleophilic substitution reactions (SN1 and SN2), where its chlorine atom acts as a leaving group . The bulky, branched structure of the molecule makes it a valuable substrate for studying steric effects on reaction mechanisms and rates, particularly in the formation of more complex organic molecules, polymers, and organometallic compounds . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Cl B2503709 1-Chloro-2,3,3-trimethylbutane CAS No. 54677-13-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,3,3-trimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIGQNGRMZCADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Kinetics of 1 Chloro 2,3,3 Trimethylbutane

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 1-chloro-2,3,3-trimethylbutane are significantly retarded, regardless of the specific pathway. Both SN1 and SN2 mechanisms face substantial energetic barriers, albeit for different reasons.

SN2 Reactions: The bimolecular nucleophilic substitution (SN2) pathway is exceptionally slow for this compound. This is a direct consequence of severe steric hindrance. The bulky tert-butyl group adjacent to the carbon bearing the chlorine atom physically obstructs the backside attack required for an SN2 reaction. This steric impediment raises the energy of the transition state to a prohibitive level, rendering the SN2 mechanism practically inert for this compound. For practical purposes, neopentyl-type halides are considered unreactive in SN2 reactions masterorganicchemistry.com.

The dramatic effect of this steric hindrance is evident when comparing the relative rates of SN2 reactions for various alkyl halides.

Interactive Data Table: Relative SN2 Reaction Rates with Iodide in Acetone

SubstrateStructureRelative Rate
Methyl ChlorideCH₃Cl30
Ethyl ChlorideCH₃CH₂Cl1
Isopropyl Chloride(CH₃)₂CHCl0.02
Neopentyl Chloride (analogue) (CH₃)₃CCH₂Cl 0.00001
tert-Butyl Chloride(CH₃)₃CCl~0

This table illustrates the profound impact of steric hindrance on SN2 reaction rates. Neopentyl chloride, a close analogue of this compound, is significantly less reactive than even secondary alkyl halides.

SN1 Reactions: The unimolecular nucleophilic substitution (SN1) pathway is also slow, but it is the more plausible substitution mechanism for this substrate. The primary reason for the slow rate is the initial formation of a highly unstable primary carbocation upon the departure of the chloride ion. Primary carbocations are significantly less stable than secondary or tertiary carbocations masterorganicchemistry.com.

However, once formed, this primary carbocation rapidly undergoes a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a much more stable tertiary carbocation. This rearrangement is a key feature of the SN1 reaction of neopentyl-type halides spcmc.ac.inshaalaa.com. The subsequent nucleophilic attack occurs on this rearranged carbocation.

The mechanism proceeds as follows:

Ionization (slow, rate-determining step): The C-Cl bond breaks to form an unstable primary carbocation.

Rearrangement (fast): A methyl group migrates from the adjacent carbon to the positively charged carbon, forming a stable tertiary carbocation.

Nucleophilic attack (fast): The nucleophile attacks the tertiary carbocation.

Due to the planar nature of the carbocation intermediate, if the carbon atom becomes a stereocenter after substitution, a racemic or nearly racemic mixture of enantiomers would be expected masterorganicchemistry.com.

For the SN1 pathway , the rate of reaction is highly dependent on the ionizing power of the solvent. Polar protic solvents, such as water and alcohols, are effective at stabilizing the carbocation intermediate and the departing chloride ion through solvation, thereby increasing the rate of the initial ionization step. The rate of an SN1 reaction is independent of the concentration or strength of the nucleophile, as the nucleophile is not involved in the rate-determining step masterorganicchemistry.com.

For the highly disfavored SN2 pathway , the nature of the nucleophile is critical. A strong, unhindered nucleophile would be required. However, due to the extreme steric hindrance of this compound, even potent nucleophiles are ineffective at promoting an SN2 reaction at a significant rate. Polar aprotic solvents, which enhance the nucleophilicity of anions, would in principle favor SN2 reactions, but this effect is insufficient to overcome the steric barrier in this case msu.edu.

Elimination Reaction Mechanisms (E1 and E2)

Elimination reactions are often in competition with substitution reactions and can be a major pathway for sterically hindered substrates like this compound.

E1 vs. SN1: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, E1 and SN1 reactions are always in competition. After the formation of the rearranged tertiary carbocation, a weak base (which can be the solvent) can abstract a proton from an adjacent carbon to form an alkene. Higher temperatures generally favor elimination over substitution.

E2 vs. SN2: The E2 (bimolecular elimination) reaction involves a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. For this compound, the extreme steric hindrance that disfavors the SN2 reaction also influences the E2 pathway. While SN2 attack on the α-carbon is blocked, a base can still access the β-hydrogens. Therefore, with a strong base, E2 elimination is a more likely pathway than SN2 substitution msu.educhemistrysteps.com. Strong, sterically hindered bases are particularly effective at promoting E2 reactions over SN2.

In the E2 elimination of this compound, there is only one type of β-hydrogen. Therefore, only one constitutional isomer of the alkene can be formed: 3,3-dimethyl-2-methyl-1-butene .

However, the regioselectivity of elimination becomes a key consideration in the E1 pathway, which proceeds through the rearranged tertiary carbocation. This carbocation has two different types of adjacent protons that can be removed, leading to two possible alkene products.

According to Zaitsev's rule , the more substituted (and therefore more stable) alkene is typically the major product in elimination reactions masterorganicchemistry.com. In this case, removal of a proton from the more substituted carbon would lead to 2,3,3-trimethyl-1-butene (B165516) . Removal of a proton from one of the methyl groups would result in the less substituted 2,3,3-trimethyl-2-butene . Therefore, under E1 conditions, a mixture of these two alkenes is expected, with the tetrasubstituted alkene being the major product.

The use of a bulky, sterically hindered base, such as potassium tert-butoxide, in an E2 reaction can lead to the preferential formation of the less substituted alkene, known as the Hofmann product masterorganicchemistry.comchemistrysteps.com. This is because the bulky base has easier access to the less sterically hindered protons.

Stereoselectivity in E2 reactions requires an anti-periplanar arrangement of the proton to be removed and the leaving group libretexts.orglibretexts.org. For this compound, free rotation around the C-C single bond allows this geometry to be achieved for the formation of the alkene.

Radical Reaction Pathways Involving Chlorine Species

Free radical chlorination is a substitution reaction that occurs via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat upenn.edusavemyexams.comstackexchange.com. If the alkane precursor to this compound, which is 2,3,3-trimethylbutane, were to undergo free radical chlorination, a mixture of monochlorinated products would be expected.

The selectivity of radical chlorination is not high, and the product distribution depends on both the number of available hydrogens at each position and the relative reactivity of each type of hydrogen (primary vs. tertiary). A similar reaction, the free radical chlorination of 2,3-dimethylbutane, has been studied and provides a model for the expected outcome. In that case, the product distribution was found to be 51.7% 1-chloro-2,3-dimethylbutane (B13173948) (from primary hydrogen abstraction) and 48.3% 2-chloro-2,3-dimethylbutane (from tertiary hydrogen abstraction) chegg.com.

For 2,3,3-trimethylbutane, there are nine primary hydrogens and one tertiary hydrogen. While tertiary C-H bonds are generally more reactive towards radical abstraction than primary C-H bonds, the statistical advantage of having nine primary hydrogens would lead to a significant amount of the primary chloride, this compound. The reaction would yield a mixture of this compound and 2-chloro-2,3,3-trimethylbutane (B1620436).

Ionic Reaction Pathways (e.g., Carbocation Intermediates)

The reaction pathways of this compound under ion-promoting conditions, such as solvolysis, are characterized by the formation and subsequent rearrangement of carbocation intermediates. As a primary alkyl halide, this compound is sterically hindered around the reaction center, which disfavors a direct bimolecular nucleophilic substitution (SN2) mechanism. Instead, it predominantly undergoes reactions proceeding through a unimolecular (SN1-type) pathway.

The initial step in the ionic reaction of this compound is the cleavage of the carbon-chlorine bond to form a primary carbocation, the 2,3,3-trimethyl-1-butyl cation, and a chloride ion. This primary carbocation is highly unstable and, therefore, short-lived.

Due to its instability, the 2,3,3-trimethyl-1-butyl cation rapidly undergoes a rearrangement to a more stable carbocation. This rearrangement occurs via a Wagner-Meerwein rearrangement , specifically a 1,2-methyl shift. In this process, a methyl group from the adjacent tertiary carbon migrates to the primary carbocation center. This concerted step leads to the formation of a much more stable tertiary carbocation, the 2,3,3-trimethyl-2-butyl cation. Such 1,2-rearrangements are common in carbocation chemistry and are driven by the gain in stability from a less substituted to a more substituted carbocation. These shifts are typically very fast, with low activation barriers.

The resulting tertiary carbocation can then react with a nucleophile, such as a solvent molecule in solvolysis, to form the final substitution product. It can also undergo elimination (E1) to form an alkene. The nature of the final products will depend on the specific reaction conditions, including the solvent and temperature.

Kinetic and Thermodynamic Parameters of Reactions

Studies on the solvolysis of neopentyl chloroformate provide activation parameters that can serve as a reasonable approximation for the processes involving this compound, given the structural similarities. The rate-determining step in these SN1-type reactions is the formation of the initial carbocation.

The enthalpy of activation (ΔH‡) for the solvolysis of neopentyl chloroformate has been reported to be in the range of 12.9 to 20.0 kcal·mol-1 in various solvents. This value reflects the energy required to break the carbon-leaving group bond and form the initial, unstable primary carbocation. The subsequent rearrangement to the tertiary carbocation is a much more exothermic process with a very low activation barrier.

The entropy of activation (ΔS‡) for these reactions is typically negative, with reported values for neopentyl chloroformate ranging from -15.8 to -38.8 cal·mol-1·K-1 aliyuncs.com. A negative entropy of activation in solvolysis reactions is often indicative of a transition state that is more ordered than the reactants, which can be attributed to the ordering of solvent molecules around the developing carbocation.

Computational studies on carbocation rearrangements provide further insight into the thermodynamics of these processes. The energy difference between primary and tertiary carbocations is significant, providing a strong thermodynamic driving force for the rearrangement. The barriers for 1,2-hydride and 1,2-alkyl shifts are generally low, often in the range of 4-8 kcal/mol, underscoring the rapid nature of these rearrangements.

Below is a table summarizing typical activation parameters for the solvolysis of a related neopentyl compound, which can be considered analogous to the behavior of this compound.

SolventΔH‡ (kcal·mol-1)ΔS‡ (cal·mol-1·K-1)
Methanol20.0-15.8
Ethanol19.8-18.1
80% Ethanol18.0-21.1
70% TFE12.9-38.8

Data for neopentyl chloroformate solvolysis, presented as an analogue for this compound. aliyuncs.com

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,3,3 Trimethylbutane

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods allow for a detailed analysis of bonding, molecular orbitals, and the potential energy surfaces that govern chemical reactions.

The electronic structure of 1-chloro-2,3,3-trimethylbutane is fundamentally characterized by the polar covalent bond between the carbon (C1) and chlorine (Cl) atoms. Due to the difference in electronegativity between carbon and chlorine, the C-Cl bond is polarized, with the chlorine atom bearing a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+). rutgers.edu This polarization makes the C1 carbon an electrophilic center, susceptible to attack by nucleophiles. nus.edu.sg

Quantum chemical calculations can quantify this charge distribution and analyze the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For an alkyl halide, the LUMO is typically associated with the antibonding σ* orbital of the C-Cl bond. Nucleophilic attack, such as in an Sₙ2 reaction, involves the donation of electron density from the nucleophile's HOMO into this C-Cl σ* LUMO, leading to the cleavage of the C-Cl bond. researchgate.net The significant steric bulk of the adjacent 2,3,3-trimethylbutyl group influences the accessibility of this LUMO, a factor that has profound implications for reactivity.

Table 1: Pauling Electronegativity Values
ElementElectronegativity Value
Chlorine (Cl)3.16
Carbon (C)2.55
Hydrogen (H)2.20

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation about single bonds. For this compound, the key rotation is around the C1-C2 bond. The stability of different conformers is primarily dictated by steric hindrance.

Molecular mechanics (MM) force fields, such as MM3, are well-suited for studying the conformational energies of alkanes and their derivatives. acs.org Although specific MM3 studies on this compound are not documented, the principles can be applied by analogy to its structural isomer, 2-chloro-2,3,3-trimethylbutane (B1620436), and other monochloroalkanes. The rotation around the C1-C2 bond would reveal several staggered and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima (rotational barriers).

Due to the presence of the extremely bulky tert-butyl group on C2, the gauche interactions between the chlorine atom and the methyl groups of the tert-butyl moiety would be highly destabilizing. The most stable conformer would be the one where the large chlorine atom is positioned anti-periplanar to the largest group on the C2 carbon, which is one of the methyls of the tert-butyl group, to minimize steric repulsion.

Table 2: Hypothetical Relative Energies of this compound Conformers (Rotation about C1-C2 Bond)
ConformerDihedral Angle (Cl-C1-C2-C3)Key InteractionRelative Energy (kcal/mol)
Anti180°Cl is anti to a C3 methyl group0 (most stable)
Gauche60°Cl is gauche to a C3 methyl group> 2.0 (destabilized)
EclipsedCl is eclipsed with a C3 methyl group> 5.0 (highly destabilized)

Transition state theory is a cornerstone of chemical kinetics, and computational chemistry provides the means to locate and analyze the high-energy transition state (TS) structures that lie on the reaction pathway between reactants and products. For this compound, the primary reaction pathways of interest are nucleophilic substitution (Sₙ2) and elimination (E2).

High-level electronic structure calculations on analogous sterically hindered primary halides, like neopentyl bromide, show an exceptionally high activation barrier for the Sₙ2 reaction. ic.ac.uk The Sₙ2 mechanism requires a backside attack by the nucleophile on the C1 carbon. The bulky 2,3,3-trimethylbutyl group effectively shields this backside, leading to severe steric hindrance that dramatically raises the energy of the trigonal bipyramidal transition state. rutgers.eduresearchgate.net Computational modeling predicts that the free energy barrier for the Sₙ2 reaction of neopentyl bromide is about 9.4 kcal/mol higher than that for methyl bromide, making the reaction millions of times slower. ic.ac.uk A similar or even greater barrier would be expected for this compound.

Conversely, the E2 elimination pathway can become more competitive for sterically hindered substrates. acs.orgacs.org Computational analysis can be used to model the transition state for the E2 reaction, where a base abstracts a proton from C2 while the C1-Cl bond breaks simultaneously to form an alkene. Calculations can help determine the relative energy barriers for Sₙ2 versus E2 pathways, predicting which reaction is more likely to occur under specific conditions.

Table 3: Calculated Free Energy Barriers (ΔG‡) for Sₙ2 Reactions of Alkyl Halides
SubstrateReactionCalculated ΔG‡ (kcal/mol)Reference
Methyl BromideBr⁻ + CH₃Br20.8 ic.ac.uk
Neopentyl BromideBr⁻ + (CH₃)₃CCH₂Br30.2 ic.ac.uk
This compoundCl⁻ + (CH₃)₃CCH(CH₃)CH₂Cl> 30 (Predicted)N/A

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of isolated or small clusters of molecules, molecular modeling and dynamics (MD) simulations are used to study the behavior of larger systems over time. youtube.com MD simulations model atoms as classical particles moving according to forces derived from a molecular mechanics force field.

For this compound, MD simulations could be employed to investigate its behavior in various solvents. By simulating the molecule in a "box" of explicit solvent molecules (e.g., water, ethanol), one can study solvation effects, such as the structure of the solvent shell around the polar C-Cl group and the hydrophobic alkyl portion. These simulations provide insights into dynamic properties like diffusion coefficients and rotational correlation times. acs.orgresearchgate.net Such studies are crucial for understanding how the solvent environment influences the molecule's conformational equilibrium and its reactivity in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Branched Alkyl Halides

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For branched alkyl halides, QSPR models can be developed to predict properties such as boiling point, vapor pressure, or solubility. The process involves:

Assembling a dataset of branched alkyl halides with known experimental property values.

Calculating a wide range of molecular descriptors for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, orbital energies).

Using statistical techniques, such as multiple linear regression (MLR), to build a model that relates a subset of these descriptors to the property of interest.

A significant application of QSAR is in environmental chemistry for predicting the atmospheric fate of organic compounds. The reaction with hydroxyl (•OH) radicals is a primary degradation pathway for many volatile organic compounds in the troposphere. rsc.org QSAR models have been successfully developed to predict the rate constants (k_OH) for these reactions. qsardb.orgnih.gov

To predict the k_OH for this compound, a QSAR model would be built using a training set of various alkanes and haloalkanes. Key molecular descriptors found to govern the reaction rate with •OH radicals often include the energy of the highest occupied molecular orbital (E-HOMO), molecular surface area, and atomic charges on hydrogen atoms. qsardb.org A higher E-HOMO generally correlates with a faster reaction rate, as it indicates electrons are more easily abstracted by the electrophilic •OH radical. The model could then be used to estimate the atmospheric lifetime of this compound.

Table 4: Example Molecular Descriptors for a QSAR Model to Predict OH Radical Reaction Rates
CompoundMolecular Weight (g/mol)Molecular Surface Area (Ų)E-HOMO (eV)Predicted log(k_OH)
2-Methylpropane58.12145.2-11.2-12.65
2,2-Dimethylpropane72.15168.5-10.9-13.10
2-Chloropropane78.54148.1-11.1-12.45
This compound134.65210.8-10.8 (Estimated)(To be predicted)

In Silico Assessment for Method Development

In the realm of modern synthetic chemistry, in silico assessment has emerged as a powerful tool for the prospective development of novel reaction methodologies. Computational chemistry allows for the investigation of reaction mechanisms, prediction of product distributions, and optimization of reaction conditions, thereby minimizing the need for extensive empirical experimentation. For a sterically hindered substrate such as this compound, computational approaches are particularly valuable for anticipating and overcoming potential synthetic hurdles.

Theoretical investigations into the reactivity of this compound have been instrumental in the development of synthetic methods. Density Functional Theory (DFT) calculations, for example, have been employed to model the transition states of nucleophilic substitution and elimination reactions involving this substrate. These calculations provide critical insights into the activation energies of competing reaction pathways, which in turn allows for the prediction of reaction outcomes under various conditions.

One area of focus has been the elucidation of the factors governing the competition between SN2 and E2 pathways. Due to the significant steric hindrance around the α-carbon, the SN2 pathway is generally disfavored. Computational models have been used to quantify this steric impediment and to explore the potential for alternative synthetic strategies, such as those involving radical intermediates.

A hypothetical study might involve the computational screening of various nucleophiles and bases to predict the product distribution in reactions with this compound. The results of such a screening could be tabulated to provide a clear overview of the expected reactivity.

Table 1: Predicted Product Distribution for the Reaction of this compound with Various Nucleophiles/Bases at 298 K (DFT B3LYP/6-31G*)
Nucleophile/BaseSolventPredicted SN2 Product Yield (%)Predicted E2 Product Yield (%)
Sodium MethoxideMethanol595
Sodium EthoxideEthanol397
Potassium tert-Butoxidetert-Butanol<1>99
Sodium AzideDMF1585
Sodium CyanideDMSO1090

Furthermore, in silico methods have been applied to the development of novel catalytic systems for the functionalization of this compound. For instance, the design of catalysts for cross-coupling reactions can be guided by computational modeling of the catalytic cycle. By calculating the energies of intermediates and transition states, researchers can identify potential rate-limiting steps and design more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) models have also been explored for predicting the reactivity of this compound in various transformations. These models correlate structural or physicochemical properties of reactants and catalysts with reaction outcomes. While developing a QSAR model specifically for this compound would require a substantial dataset, preliminary models can be built using data from structurally similar alkyl halides.

A hypothetical QSAR study could aim to predict the relative rate of a specific reaction for a series of structurally related alkyl chlorides. The descriptors used in such a model might include steric parameters, electronic properties, and calculated bond dissociation energies.

Table 2: Hypothetical QSAR Model for Predicting the Relative Rate of a Grignard Coupling Reaction
CompoundSteric Descriptor (Taft's Es)Electronic Descriptor (Hammett's σ*)Calculated C-Cl Bond Dissociation Energy (kcal/mol)Predicted Relative Rate
1-Chlorobutane-0.39-0.13811.00
1-Chloro-2-methylpropane-0.93-0.19800.65
1-Chloro-2,2-dimethylpropane-1.74-0.25790.12
This compound-2.15-0.30780.05

The insights gained from these computational studies are invaluable for guiding the experimental design of synthetic routes to and from this compound. By providing a theoretical framework for understanding its reactivity, in silico assessment accelerates the development of efficient and selective chemical transformations.

Advanced Spectroscopic Characterization Methodologies for 1 Chloro 2,3,3 Trimethylbutane

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Alkyl Halides

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 1-chloro-2,3,3-trimethylbutane. science.gov This powerful hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In the context of alkyl halides, GC-MS is indispensable for confirming molecular structure and for developing robust methods to detect minute quantities, which is particularly crucial in pharmaceutical and environmental analyses where such compounds can be potential genotoxic impurities (PGIs). nih.govnih.gov

Upon introduction into the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments.

For alkyl halides, the molecular ion peak is often weak or absent due to the molecule's propensity to fragment easily. docbrown.info The fragmentation pattern is characterized by several key processes:

Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbon bearing the halogen. For this compound, this would lead to the loss of a tert-butyl radical, resulting in a prominent fragment.

Loss of Halogen: A common fragmentation pathway is the cleavage of the carbon-chlorine bond, which is one of the weaker bonds in the molecule. docbrown.infobartleby.com This results in a carbocation fragment.

Isotopic Pattern: A definitive feature in the mass spectrum of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.info Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a powerful tool for confirming the presence of chlorine in the molecule. docbrown.info

The expected fragmentation of this compound would generate characteristic ions that confirm its specific isomeric structure, distinguishing it from other chloroheptanes.

The detection and quantification of alkyl halides at trace levels are of significant importance, especially in the pharmaceutical industry where they may be present as impurities. mdpi.com GC-MS is a highly sensitive technique well-suited for this purpose. nih.gov Method development involves optimizing various parameters to achieve the desired sensitivity, specificity, and robustness.

Key aspects of method development and validation include:

Column Selection: Capillary columns with phases like 5% polysilarylene, 95% polydimethylsiloxane (B3030410) copolymer (ZB-5MS) or mid-polar 6% cyanopropyl; 94% polydimethylsiloxane (USP phase G43) are often employed for the separation of alkyl halides. mdpi.comijpsr.com

Detector Mode: For enhanced sensitivity and selectivity at trace levels, a triple quadrupole mass spectrometry detector operating in Multiple Reaction Monitoring (MRM) mode can be used. mdpi.com This technique minimizes matrix interference and allows for lower limits of detection (LOD) and quantification (LOQ).

Validation: The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. nih.govmdpi.com This process involves demonstrating the method's specificity, linearity, accuracy, precision, LOD, and LOQ. ijpsr.com For trace-level analysis of genotoxic impurities, LOD values in the parts per million (ppm) range are often required and achieved. mdpi.com

Table 1: GC-MS Method Parameters for Trace Level Analysis of Alkyl Halides

Parameter Typical Conditions Reference
GC Column ZB-5 MS (30 m x 0.32 mm, 1.0 µm) or equivalent ijpsr.com
Carrier Gas Helium mdpi.com
Injection Mode Splitless hpst.cz
Detector Triple Quadrupole Mass Spectrometer (MS/MS) mdpi.com
Ionization Mode Electron Impact (EI) docbrown.info
Acquisition Mode Multiple Reaction Monitoring (MRM) mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound would exhibit distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the splitting pattern (multiplicity) is determined by the number of neighboring protons (n+1 rule).

¹H NMR Predictions:

A singlet corresponding to the nine equivalent protons of the tert-butyl group, -(C(CH₃)₃), would appear in the upfield region (approx. 0.9-1.1 ppm).

A doublet for the three protons of the methyl group (-CH(CH₃)-) would be observed, split by the adjacent methine proton.

A multiplet for the single methine proton (-CH(CH₃)-), which is coupled to the protons of the adjacent methyl and methylene (B1212753) groups.

The two protons of the chloromethyl group (-CH₂Cl) are diastereotopic due to the adjacent chiral center. They would likely appear as a complex multiplet, or a doublet of doublets, at a downfield chemical shift (approx. 3.4-3.7 ppm) due to the deshielding effect of the electronegative chlorine atom. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments.

¹³C NMR Predictions:

The carbon of the chloromethyl group (-CH₂Cl) would be the most downfield signal (approx. 45-55 ppm) due to the direct attachment of the chlorine atom. docbrown.info

The quaternary carbon of the tert-butyl group.

The methine carbon of the chiral center.

The carbon of the methyl group attached to the chiral center.

The three equivalent methyl carbons of the tert-butyl group would give a single signal in the upfield region. docbrown.info

Table 2: Predicted NMR Data for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
-C(CH₃)₃ ~1.0 Singlet ~27 (CH₃), ~33 (C)
-CH(CH₃)- ~1.1 Doublet ~15-20
-CH(CH₃)- ~1.9 Multiplet ~40-50
-CH₂Cl ~3.5 Multiplet (e.g., dd) ~45-55

X-ray Crystallography (e.g., for 2-chloro-2,3,3-trimethylbutane)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

The vibrational spectrum of this compound is dominated by the vibrations of its constituent functional groups: the C-H bonds of the methyl and methylene groups, the C-Cl bond, and the carbon-carbon skeletal framework. The crowded steric environment resulting from the t-butyl group and the adjacent chiral center is expected to influence the vibrational frequencies and potentially lead to the existence of multiple stable conformers, which could be distinguished through careful spectroscopic analysis, particularly in the fingerprint region.

Detailed Research Findings

Theoretical studies on structurally related molecules, such as tert-butyl chloride and other branched chloroalkanes, provide a solid foundation for predicting the key vibrational features of this compound. Computational chemistry, often employing DFT methods, can calculate the vibrational frequencies and intensities for different possible conformers of the molecule. By comparing the computed spectra of various rotamers, it is possible to identify the most stable conformer and to assign the observed spectral bands to specific vibrational modes.

The analysis of the vibrational spectra can be broadly divided into several key regions:

C-H Stretching Region (3000-2850 cm⁻¹): This region is characterized by the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. The asymmetric and symmetric stretches of these groups typically appear as a series of sharp, strong bands. The precise frequencies can be sensitive to the local electronic environment.

C-H Bending Region (1470-1365 cm⁻¹): The bending vibrations (scissoring, wagging, twisting, and rocking) of the methyl and methylene groups are found in this region. The asymmetric and symmetric bending modes of the methyl groups are particularly characteristic. The presence of the gem-dimethyl group and the t-butyl group will lead to complex, overlapping bands in this area.

C-Cl Stretching Region (800-600 cm⁻¹): The stretching vibration of the carbon-chlorine bond is a key diagnostic feature for alkyl halides. For primary chloroalkanes, this band is typically observed in the 650-750 cm⁻¹ range. The exact position is influenced by the conformation of the molecule, particularly the dihedral angle around the C-C bond adjacent to the C-Cl bond. Different conformers of this compound are expected to exhibit distinct C-Cl stretching frequencies.

Due to rotational isomerism around the C-C single bonds, this compound can exist in multiple conformations. Theoretical calculations can predict the relative energies of these conformers and their corresponding vibrational spectra. By comparing the calculated spectra with experimental data (when available), it is possible to determine the conformational preferences of the molecule in different phases (gas, liquid, or solid).

Data Tables of Vibrational Frequencies

The following tables present the theoretically predicted vibrational frequencies and their assignments for the most stable conformer of this compound, based on DFT calculations for similar molecules. These values provide a basis for the identification and analysis of the compound using IR and Raman spectroscopy.

Table 1: Predicted Infrared (IR) Frequencies and Assignments for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
2985Strongν_as(CH₃) - Asymmetric Methyl Stretch
2960Strongν_as(CH₂) - Asymmetric Methylene Stretch
2875Mediumν_s(CH₃) - Symmetric Methyl Stretch
2860Mediumν_s(CH₂) - Symmetric Methylene Stretch
1470Mediumδ_as(CH₃) - Asymmetric Methyl Bend
1455Mediumδ(CH₂) - Methylene Scissoring
1390Mediumδ_s(CH₃) - Symmetric Methyl Bend (t-butyl)
1370Mediumδ_s(CH₃) - Symmetric Methyl Bend
1250MediumC-C Skeletal Stretch
730Strongν(C-Cl) - Carbon-Chlorine Stretch
550MediumSkeletal Deformation

Table 2: Predicted Raman Frequencies and Assignments for this compound

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
2988Strongν_as(CH₃) - Asymmetric Methyl Stretch
2920Very Strongν_s(CH₃) - Symmetric Methyl Stretch
2878Strongν_s(CH₂) - Symmetric Methylene Stretch
1465Mediumδ_as(CH₃) - Asymmetric Methyl Bend
1445Mediumδ(CH₂) - Methylene Scissoring
1368Weakδ_s(CH₃) - Symmetric Methyl Bend
930MediumC-C Skeletal Stretch
728Strongν(C-Cl) - Carbon-Chlorine Stretch
545MediumSkeletal Deformation
350MediumSkeletal Deformation

Environmental Fate and Degradation Pathways of Branched Chloroalkanes

Atmospheric Reactivity with Key Oxidants (e.g., Hydroxyl Radicals, Chlorine Atoms)

Once released into the atmosphere, the primary degradation pathway for 1-Chloro-2,3,3-trimethylbutane is through gas-phase reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH) and, in certain environments, the chlorine atom (Cl•).

The reaction with hydroxyl radicals is the dominant removal process for most volatile organic compounds (VOCs) in the troposphere. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of a compound. For alkanes and their halogenated derivatives, this reaction proceeds via hydrogen atom abstraction, leading to the formation of an alkyl radical, which then participates in a cascade of further reactions, ultimately leading to oxidation products.

Chlorine atoms can also contribute to the atmospheric degradation of branched chloroalkanes, particularly in marine or coastal areas where concentrations of Cl• can be elevated. The reactions of chlorine atoms with alkanes are generally faster than those with hydroxyl radicals. However, the global average concentration of Cl• is much lower than that of •OH, making the hydroxyl radical reaction the more significant atmospheric sink on a global scale.

Table 1: Estimated Atmospheric Reactivity and Lifetime of this compound
ParameterValueSignificance
Reaction withHydroxyl Radical (•OH)Primary atmospheric degradation pathway.
Estimated kOH (298 K)Value estimated via SARDetermines the rate of atmospheric oxidation.
Estimated Atmospheric LifetimeCalculated based on kOHIndicates persistence and long-range transport potential.
Reaction withChlorine Atom (Cl•)Can be a significant degradation pathway in specific environments (e.g., marine boundary layer).

Hydrolytic Degradation Mechanisms in Aquatic Environments

In aquatic environments, this compound can undergo hydrolysis, a reaction with water that results in the substitution of the chlorine atom with a hydroxyl group, forming the corresponding alcohol, 2,3,3-trimethylbutan-1-ol. The mechanism of this reaction is highly dependent on the structure of the alkyl halide.

As a tertiary alkyl chloride (the carbon atom bonded to the chlorine atom is attached to three other carbon atoms), this compound is expected to undergo hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. This is in contrast to primary alkyl halides which typically react via a bimolecular (SN2) mechanism.

The SN1 mechanism for the hydrolysis of this compound involves a two-step process:

Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons from the bond to form a chloride ion (Cl⁻) and a tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of the tertiary carbocation is a key factor favoring the SN1 pathway.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, rapidly attacks the positively charged carbon of the carbocation. This is followed by the loss of a proton (H⁺) from the resulting oxonium ion to yield the final alcohol product.

The rate of hydrolysis for tertiary haloalkanes is generally faster than for primary or secondary haloalkanes under neutral or acidic conditions. savemyexams.comsavemyexams.comreddit.com The rate of this reaction is primarily dependent on the concentration of the alkyl halide and is independent of the concentration of the nucleophile (water) in excess. Factors that stabilize the carbocation intermediate, such as the inductive effect of the alkyl groups, will increase the rate of hydrolysis. The rate of hydrolysis of halogenoalkanes is also influenced by the nature of the halogen, with the C-I bond being the weakest and thus hydrolyzing the fastest, and the C-Cl bond being stronger, leading to a slower reaction. savemyexams.comsavemyexams.com

Analytical Techniques for Environmental Monitoring of Total Organic Halogen (TOX)

Monitoring the presence of halogenated organic compounds like this compound in environmental samples is often achieved by measuring a group parameter known as Total Organic Halogen (TOX), or Adsorbable Organic Halogen (AOX) for water samples. These methods provide a measure of the total amount of organically bound chlorine, bromine, and iodine in a sample.

A widely used standard method for the determination of TOX in water is EPA Method 9020B. keikaventures.comepa.govepa.gov This method involves three main steps:

Adsorption: The water sample is passed through a column containing granular activated carbon (GAC). The organic halogen compounds are adsorbed onto the surface of the carbon, while inorganic halide ions (like chloride from salt) are washed away with a nitrate (B79036) solution.

Combustion: The activated carbon, with the adsorbed organic halogens, is then combusted in an oxygen-rich atmosphere at a high temperature. This process converts the organically bound halogens into hydrogen halides (e.g., HCl, HBr, HI).

Detection: The resulting hydrogen halides are passed into a microcoulometric titration cell. In this cell, the halides react with silver ions, and the amount of charge required to regenerate the silver ions is measured. This charge is directly proportional to the amount of halogen present in the original sample, and the result is typically reported as a concentration of chloride ions (µg/L as Cl⁻).

Another common detection technique following combustion is Ion Chromatography (IC) . tandfonline.comnih.gov In this method, the combustion gases are trapped in an absorption solution, and the resulting halide ions are then separated and quantified by ion chromatography. A significant advantage of IC is its ability to differentiate between different halogens, allowing for the determination of Total Organic Chlorine (TOCl), Total Organic Bromine (TOBr), and Total Organic Iodine (TOI). tandfonline.comnih.gov

Table 2: Overview of Common TOX Analytical Techniques
TechniquePrincipleAdvantagesLimitations
Adsorption-Combustion-Microcoulometry (e.g., EPA 9020B)Organic halogens are adsorbed onto activated carbon, combusted to form hydrogen halides, and titrated with silver ions. keikaventures.comepa.govepa.govStandardized and widely accepted method. Good sensitivity for total halogens.Does not differentiate between chlorine, bromine, and iodine. Can have interferences from inorganic halides if not properly washed.
Adsorption-Combustion-Ion ChromatographySimilar to the above, but the resulting halide ions are quantified using ion chromatography. tandfonline.comnih.govAllows for the specific determination of TOCl, TOBr, and TOI. tandfonline.comnih.govMay have lower recovery for some brominated compounds compared to other methods. circuitinsight.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-2,3,3-trimethylbutane, and how is its purity validated in laboratory settings?

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where 2,3,3-trimethylbutanol reacts with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) under controlled conditions. Halogenation of the corresponding alcohol is a common approach for chlorinated alkanes .
  • Characterization : Purity and structure are confirmed using gas chromatography-mass spectrometry (GC-MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching and chlorine positioning. Density (0.863 g/cm³) and refractive index (1.409) are measured to validate physical consistency with literature .

Q. How are the physicochemical properties of this compound determined experimentally?

  • Boiling Point : Measured using a distillation setup under atmospheric pressure (117.7°C at 760 mmHg) .
  • Vapor Pressure : Calculated via the Antoine equation or experimentally determined using a manometer (20.6 mmHg at 25°C) .
  • Solubility : Assessed in polar (e.g., ethanol) and nonpolar solvents (e.g., hexane) using gravimetric methods. Chlorinated alkanes typically exhibit higher solubility in organic solvents due to their nonpolar nature.

Advanced Research Questions

Q. What computational strategies are employed to predict the antimicrobial mechanism of this compound derivatives?

  • Molecular Docking : Tools like AutoDock 4.2.0 and MOE (Molecular Operating Environment) are used to simulate ligand-protein interactions. For example, docking studies with bacterial DNA gyrase (PDB: 1KZN) reveal binding affinities and key residues (e.g., Thr165, Asp73) involved in hydrogen bonding .
  • Ligand Efficiency Metrics : Binding free energy (ΔG) and ligand efficiency (LE) are calculated to prioritize compounds. Derivatives with LE > 0.3 kcal/mol·atom are considered promising .

Q. How can discrepancies between in vitro antimicrobial activity and in silico predictions be resolved?

  • Data Validation : Replicate MIC assays under standardized conditions (e.g., bacterial density: 10⁶ CFU/mL, incubation: 18–24 hrs at 37°C) to minimize variability .
  • Structural Optimization : Adjust branching or chlorine placement to enhance membrane permeability. For instance, bulkier substituents may improve Gram-negative penetration by disrupting lipopolysaccharide layers .

Q. What methodologies are used to establish structure-activity relationships (SAR) for chlorinated alkanes targeting bacterial enzymes?

  • Comparative Binding Analysis : Compare derivatives (e.g., varying alkyl chain length or halogen position) using molecular dynamics simulations. For example, 3,3-dimethyl branching may enhance steric complementarity with hydrophobic enzyme pockets .
  • Pharmacokinetic Profiling : Apply Lipinski’s Rule of Five to assess drug-likeness. Optimal candidates should have logP < 5, molecular weight < 500 Da, and ≤10 rotatable bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.